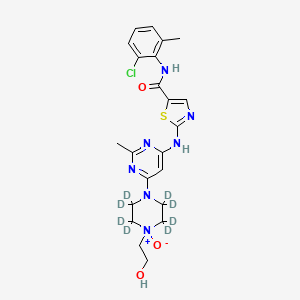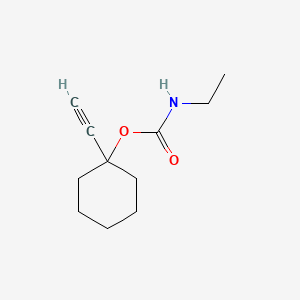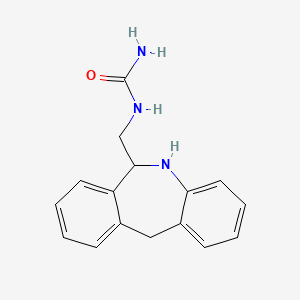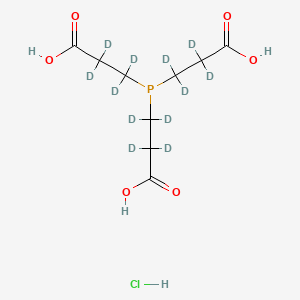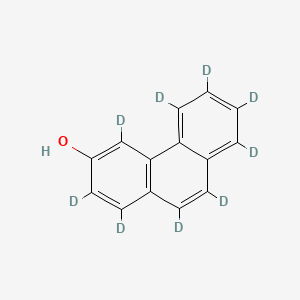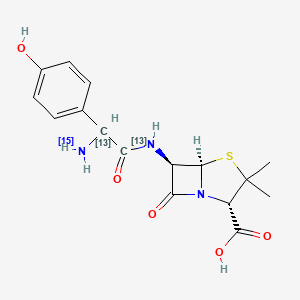
Amoxicillin-13C2,15N (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amoxicillin-13C2,15N (Mixture of Diastereomers) is a semi-synthetic penicillin antibiotic, which is a mixture of diastereomers of amoxicillin. It is used in a variety of scientific research applications, such as in the study of drug metabolism and the effects of antibiotics on bacterial growth. This antibiotic has been proven to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. It is also used in laboratory experiments to study the effects of antibiotics on bacterial growth and to study the mechanisms of action of antibiotics.
Wissenschaftliche Forschungsanwendungen
Amoxicillin-13C2,15N is widely used in scientific research applications, such as in the study of drug metabolism, the effects of antibiotics on bacterial growth, and the mechanisms of action of antibiotics. It is also used in laboratory experiments to study the effects of antibiotics on bacterial growth and to study the mechanisms of action of antibiotics. Additionally, amoxicillin-13C2,15N is used in the study of bacterial genetics and the development of novel antibiotics.
Wirkmechanismus
The mechanism of action of amoxicillin-13C2,15N is similar to that of other penicillin antibiotics. It works by preventing the synthesis of the bacterial cell wall, which results in the death of the bacteria. Amoxicillin-13C2,15N binds to the penicillin-binding proteins (PBPs) of the bacterial cell wall and prevents the formation of peptidoglycan, an essential component of the bacterial cell wall. As a result, the bacteria cannot grow and divide, leading to its death.
Biochemical and Physiological Effects
Amoxicillin-13C2,15N has been shown to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. It is also effective against a variety of other bacteria, such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Amoxicillin-13C2,15N has also been shown to be effective against some fungi, such as Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
Amoxicillin-13C2,15N has several advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and widely available. Additionally, it is effective against a wide range of bacteria, making it an ideal choice for laboratory experiments.
However, amoxicillin-13C2,15N also has some limitations. It is not effective against certain bacteria, such as Pseudomonas aeruginosa, and some fungi, such as Candida albicans. Additionally, it is not effective against certain viruses, such as the human immunodeficiency virus (HIV).
Zukünftige Richtungen
There are several potential future directions for research on amoxicillin-13C2,15N. These include further research on the mechanisms of action of this antibiotic, research on the development of novel antibiotics, and research on the development of new drug delivery systems. Additionally, further research on the effects of amoxicillin-13C2,15N on bacterial growth and the development of new antibiotics could lead to the development of new treatments for bacterial infections. Finally, research on the use of amoxicillin-13C2,15N in combination with other antibiotics could lead to the development of more effective treatments for bacterial infections.
Synthesemethoden
Amoxicillin-13C2,15N is a semi-synthetic penicillin antibiotic that is synthesized from 6-aminopenicillanic acid (6-APA). 6-APA is produced from the Streptomyces aureofaciens bacteria, which is then reacted with a variety of reagents, such as thioglycolic acid and acetic anhydride, to form amoxicillin-13C2,15N. The mixture of diastereomers is then purified using column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9?,10-,11+,14-/m1/s1/i9+1,12+1,17+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQZJLSUYDQPKJ-RNBHMYTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N[13C](=O)[13CH](C3=CC=C(C=C3)O)[15NH2])C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)
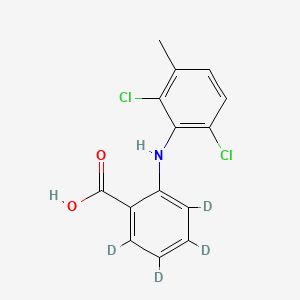

![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)
